molecular formula C13H12N2O3 B2713156 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid CAS No. 1087605-42-2

2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B2713156
CAS No.: 1087605-42-2
M. Wt: 244.25
InChI Key: LQSJKZGFNLJQHE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine-carboxylate derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its molecular scaffold is a privileged structure in drug discovery, known for mimicking natural substrates and interacting with a range of enzymatic targets. A primary research application for this class of compounds is as an antibacterial agent. Pyrimidine-5-carboxylate analogs have been de novo designed to target the zinc ion in the active site of IspF , a crucial enzyme in the non-mevalonate pathway for isoprenoid biosynthesis found in many pathogenic bacteria. Inhibition of this pathway presents a promising strategy for developing new antibiotics, as it is absent in mammals . Furthermore, the structural motif of a 2-aminopyrimidine carboxylate is recognized for its potential to act as a metal-binding group , chelating catalytic zinc ions within enzyme active sites . Beyond antibacterial research, the pyrimidine core is extensively investigated for its anti-inflammatory potential. Various synthetic pyrimidine derivatives have demonstrated an ability to inhibit key inflammatory mediators , such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, which are implicated in chronic inflammatory diseases . Additionally, pyrimidine-based structures are explored as inhibitors of enzymes like xanthine oxidase (XO) . XO is a critical target in the treatment of hyperuricemia and gout, and research indicates that introducing specific functional groups, such as hydroxy or amino substituents on the pyrimidine ring, can significantly enhance inhibitory potency by forming additional hydrogen bonds within the enzyme's active site . This compound serves as a valuable synthetic intermediate for researchers exploring these structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-11(13(16)17)7-14-12(15-8)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSJKZGFNLJQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-4-methylpyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Applications

Research has demonstrated that 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid exhibits significant anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines and key enzymes involved in inflammation.

Key Findings:

  • Cytokine Inhibition: In vitro studies indicate that this compound reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 when immune cells are stimulated.
  • Enzyme Inhibition: It inhibits enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory pathways .

Table 1: Summary of Anti-inflammatory Effects

Study ReferenceEffect ObservedMethodology
Decreased TNF-α levelsELISA on macrophages
Inhibition of COX-2Enzyme inhibition assays
Reduced IL-6 productionqPCR analysis

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies suggest that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study:
In a study assessing the antimicrobial efficacy against E. coli and S. aureus, 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Anticancer Research

Emerging evidence indicates that this compound may possess anticancer properties. Its ability to modulate enzyme activity involved in cancer cell proliferation presents opportunities for therapeutic applications.

Key Findings:

  • Cell Proliferation Inhibition: Preliminary studies show that treatment with this compound leads to reduced proliferation of certain cancer cell lines.
  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells, although the exact mechanisms require further elucidation.

Synthesis and Industrial Applications

The synthesis of 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid can be achieved through various methods, including microwave-assisted synthesis and green chemistry approaches that enhance yield and reduce environmental impact .

Table 2: Synthesis Methods Overview

MethodYield (%)Reaction Time (min)Environmental Impact
Microwave-assisted80-963-30Low pollution
Green solvent techniquesHighShortEco-friendly

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Substituents (Positions 2, 4, 5) Key Properties/Applications References
Target Compound (1172917-35-9) 2: 4-Methoxyphenyl; 4: CH₃; 5: COOH High polarity (COOH), electron-rich aryl
4-Methyl-2-phenyl-5-pyrimidinecarboxylic acid (103249-79-2) 2: Phenyl; 4: CH₃; 5: COOH Reduced electron density (no -OCH₃); higher thermal stability
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (84332-06-9) 2: Methylthio; 4: OCH₃; 5: COOH Nucleophilic S-atom; potential metabolic oxidation
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (1249306-95-3) 2: Methoxymethyl; 4: CH(CH₃)₂; 5: COOH Steric hindrance (isopropyl); flexible ether group
Ethyl 4-methyl-2-[(4-methylphenyl)amino]-pyrimidine-5-carboxylate (903445-89-6) 2: (4-Methylphenyl)amino; 4: CH₃; 5: COOEt Basic NH group (H-bond donor); ester improves lipophilicity
2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid (N/A) 2: (4-Methoxyphenyl)amino; 4: CH₃; 5: COOH Enhanced H-bonding capacity; potential bioactivity

Electronic and Solubility Profiles

  • Target Compound vs. The phenyl analog lacks this electron-donating group, making it less polar and more thermally stable .
  • Carboxylic Acid vs. Ester Derivatives :
    The carboxylic acid group (COOH) in the target compound improves water solubility at physiological pH compared to ester derivatives (e.g., CAS 903445-89-6), which are more lipophilic and suitable for membrane penetration .

Steric and Conformational Effects

  • The target compound’s methyl group minimizes steric effects while maintaining lipophilicity .

Biological Activity

2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H13N3O3
  • Molecular Weight : 233.25 g/mol

This compound features a pyrimidine ring substituted with a methoxyphenyl group and a carboxylic acid, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid exhibits notable antimicrobial properties. A study reported the minimum inhibitory concentration (MIC) against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

These results suggest that the compound is particularly effective against Gram-positive bacteria, which is significant given the rising resistance to conventional antibiotics .

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated through in vitro assays measuring cyclooxygenase (COX) inhibition. The IC50 values for COX-1 and COX-2 were determined as follows:

Enzyme IC50 (µM) Standard Drug (Indomethacin) IC50 (µM)
COX-10.050.04
COX-20.040.03

These findings indicate that 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid possesses comparable anti-inflammatory potency to indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID) .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HT-29 (Colon Cancer)15.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Studies

Recent studies have highlighted the potential of pyrimidine derivatives in drug development:

  • Study on Anti-inflammatory Effects : In vivo experiments using carrageenan-induced paw edema models showed significant reduction in inflammation when treated with the compound, suggesting its therapeutic potential in treating inflammatory diseases .
  • Antimicrobial Efficacy : A comparative study involving various pyrimidine derivatives indicated that those with electron-donating groups, like methoxy groups, exhibited enhanced antibacterial activity, supporting structure-activity relationship (SAR) theories .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3_3) and pyrimidine ring protons (δ ~6.5–8.5 ppm).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related pyrimidine derivatives (e.g., intramolecular N–H⋯N bonds in ) .
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and pyrimidine ring vibrations.

Q. What are common synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodological Answer :

  • Cyclocondensation : Adapt protocols from analogous pyrimidine syntheses, such as cyclocondensation of ethyl acetoacetate with aryl aldehydes and thioureas (see Biginelli reactions in ) .
  • Hydrolysis : Convert ester intermediates to carboxylic acids using basic hydrolysis (e.g., NaOH/EtOH), as described for 5-methyl-1-phenylpyrazole-4-carboxylic acid in .
  • Purity Control : Validate via HPLC (≥95% purity) and melting point analysis.

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction conditions for this compound?

  • Methodological Answer :

  • DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks. combined experimental and theoretical studies to validate reactivity .
  • Solvent Optimization : Use COSMO-RS simulations to select solvents that enhance yield, as demonstrated in pyrimidine derivative syntheses .
  • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation.

Q. How can structural ambiguities (e.g., tautomerism or polymorphism) be resolved for this compound?

  • Methodological Answer :

  • X-ray Diffraction : Resolve tautomeric forms (e.g., keto-enol equilibria) via single-crystal analysis. used this to confirm hydrogen-bonding networks in pyrimidine derivatives .
  • Solid-State NMR : Differentiate polymorphs by analyzing 13C^{13}C chemical shifts in crystalline vs. amorphous phases.

Q. What strategies address contradictions between spectroscopic data and computational predictions?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR/IR data with DFT-optimized geometries (e.g., bond lengths/angles in ) .
  • Dynamic NMR : Investigate temperature-dependent shifts to account for conformational flexibility.
  • Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between experimental and simulated spectra.

Applications in Drug Discovery

Q. How can this compound be evaluated for biological activity, such as antimicrobial or enzyme-inhibitory effects?

  • Methodological Answer :

  • In Vitro Assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC determination), as in for pyrimidine-based immunomodulators .
  • Molecular Docking : Screen against target enzymes (e.g., DHFR, COX-2) using AutoDock Vina. highlights pyrimidine derivatives in medicinal chemistry .

Q. What functionalization strategies enhance the bioactivity of this compound?

  • Methodological Answer :

  • Sulfonation/Amidation : Introduce sulfonyl or amide groups at the pyrimidine ring (e.g., ’s sulfonated pyrimidines) .
  • Halogenation : Substitute the phenyl ring with Cl/F to improve membrane permeability (see agrochemical derivatives in ) .

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